molecular formula C8H8ClNO3 B026580 Methyl 4-chloro-6-(hydroxymethyl)picolinate CAS No. 109880-43-5

Methyl 4-chloro-6-(hydroxymethyl)picolinate

Cat. No.: B026580
CAS No.: 109880-43-5
M. Wt: 201.61 g/mol
InChI Key: VOHMXHMSILAEDI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-(hydroxymethyl)picolinate is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Methyl 4-chloro-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-chloro-6-(hydroxymethyl)picolinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups on the pyridine ring allow the compound to participate in various chemical reactions, leading to the formation of different derivatives with unique biological activities. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Methyl 4-chloro-6-(hydroxymethyl)picolinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHMXHMSILAEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555581
Record name Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109880-43-5
Record name Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-chloro-6-(hydroxymethyl)picolinate
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Reactant of Route 6
Methyl 4-chloro-6-(hydroxymethyl)picolinate

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